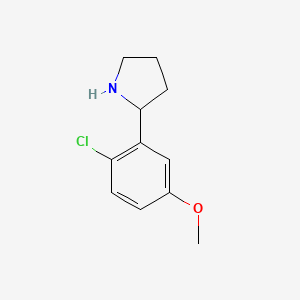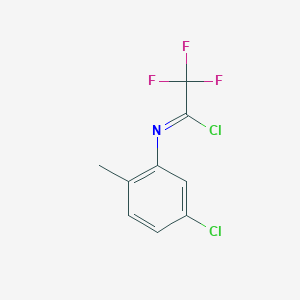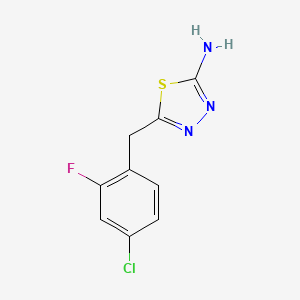
2-Isothiocyanato-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. This specific compound is characterized by the presence of an isothiocyanate group and a methyl group attached to the thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophosgene. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the decomposition of thiophosgene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Thiocarbamate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but contains a thiol group instead of an isothiocyanate group.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with a mercapto group.
Uniqueness
2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of various derivatives and in biological studies .
Propiedades
Fórmula molecular |
C4H3N3S2 |
|---|---|
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
2-isothiocyanato-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H3N3S2/c1-3-6-7-4(9-3)5-2-8/h1H3 |
Clave InChI |
XODAAVBSOBBZQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)







